molecular formula C21H25NO5 B3469338 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B3469338
M. Wt: 371.4 g/mol
InChI Key: IILOGQADCUHVKX-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of pyranocarboxamides and has been extensively studied for its unique properties and characteristics.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood yet. However, it is believed to work by inhibiting the activity of specific enzymes and proteins involved in cell growth and proliferation. This leads to the induction of apoptosis and cell death in cancer cells and the protection of neurons from oxidative stress and inflammation in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several biochemical and physiological effects that have been studied extensively. It has been found to modulate the expression of various genes and proteins involved in cell signaling pathways, cell cycle regulation, and apoptosis. Additionally, this compound has shown antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high yield and purity, making it suitable for various research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the research on 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide. One of the most significant directions is the further investigation of its anti-cancer properties and its potential use in combination with other chemotherapeutic agents. Additionally, this compound can be studied for its neuroprotective effects in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the synthesis of analogs and derivatives of this compound can be explored to improve its potency and selectivity.
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a unique and promising compound that has several potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapies for cancer and neurodegenerative diseases.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-17-7-5-4-6-16(17)22-20(23)21(10-12-27-13-11-21)15-8-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILOGQADCUHVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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